molecular formula C17H12ClN3O2S B11387747 5-amino-4-(benzo[d]thiazol-2-yl)-1-(5-chloro-2-hydroxyphenyl)-1H-pyrrol-3(2H)-one

5-amino-4-(benzo[d]thiazol-2-yl)-1-(5-chloro-2-hydroxyphenyl)-1H-pyrrol-3(2H)-one

Cat. No.: B11387747
M. Wt: 357.8 g/mol
InChI Key: INSXQZPNBCOZRB-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzothiazole moiety, a chlorinated phenol group, and a dihydropyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chlorinated Phenol Group: This step may involve the chlorination of a phenolic compound followed by coupling with the benzothiazole intermediate.

    Construction of the Dihydropyrrolone Ring: The final step could involve the formation of the dihydropyrrolone ring through a cyclization reaction, possibly using an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the benzothiazole and chlorinated phenol groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, such compounds are investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.

Industry

Industrially, these compounds can be used in the development of dyes, pigments, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety can intercalate with DNA, while the chlorinated phenol group may interact with proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their biological activities.

    Chlorinated Phenols: Such as 4-chlorophenol, which have antimicrobial properties.

    Dihydropyrrolones: Compounds like 3,4-dihydro-2H-pyrrol-2-one, which are used in various chemical syntheses.

Uniqueness

The uniqueness of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” lies in its combined structure, which integrates multiple functional groups that can interact with different biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H12ClN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-hydroxyphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12ClN3O2S/c18-9-5-6-12(22)11(7-9)21-8-13(23)15(16(21)19)17-20-10-3-1-2-4-14(10)24-17/h1-7,19,22-23H,8H2

InChI Key

INSXQZPNBCOZRB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=C(C=CC(=C2)Cl)O)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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